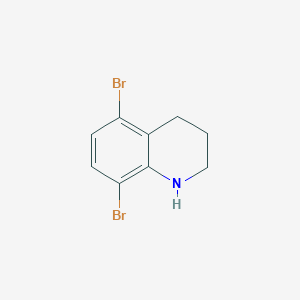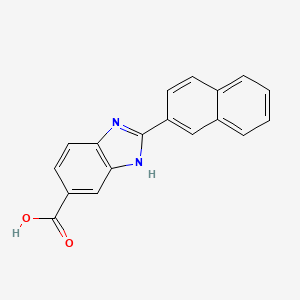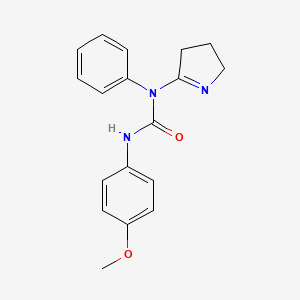
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Diuretic Properties and Potential Hypertension Remedy
- Polymorphic Modifications : A study by Shishkina et al. (2018) on a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, discovered two polymorphic modifications with strong diuretic properties, suggesting potential as a new remedy for hypertension. The polymorphic structures differed in crystal packing and organizational levels, indicating versatility in molecular arrangement and potential applications in hypertension management (Shishkina et al., 2018).
2. Metal-Free Synthesis of Polysubstituted Pyrroles
- Green Chemistry Approach : Kumar et al. (2017) described a metal-free method for synthesizing polysubstituted pyrrole derivatives, similar to the compound . This process utilized intermolecular cycloaddition in an aqueous medium, highlighting an environmentally friendly approach to creating complex pyrrole structures with potential applications in various fields, including pharmaceuticals and material science (Kumar et al., 2017).
3. Analgesic and Anti-Inflammatory Activity
- Pharmacological Evaluation : Muchowski et al. (1985) explored derivatives of 5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, similar in structure to the compound of interest. These compounds showed significant anti-inflammatory and analgesic activities, suggesting their potential use as analgesic agents in humans. Their study included quantitative structure-activity relationship (QSAR) studies, providing a deeper understanding of the molecular basis for these activities (Muchowski et al., 1985).
4. Conducting Polymers Based on Pyrrole Derivatives
- Electrochemical and Chemical Properties : Pandule et al. (2014) synthesized a series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole, which is structurally related. These polymers showed unique electrochemical properties and good thermal stability, indicating their potential use in electronic applications. The study emphasized the influence of substituents on electrical conductivity and stability (Pandule et al., 2014).
5. Electrochromic Properties of Dithienylpyrroles-Based Polymers
- High-Contrast Electrochromic Devices : Su et al. (2017) investigated dithienylpyrroles-based electrochromic polymers for use in high-contrast electrochromic devices (ECDs). These polymers exhibited different colors in various oxidation states and demonstrated high ΔTmax values, indicating their suitability for ECD applications. The study provided insights into the design of efficient ECDs using pyrrole-based polymers (Su et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-11-9-14(10-12-16)20-18(22)21(17-8-5-13-19-17)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJUMUDRDFTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2978714.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2978715.png)
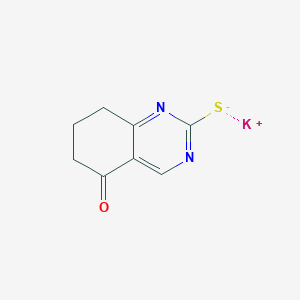
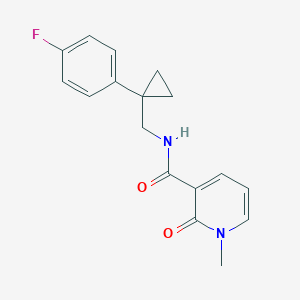
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline](/img/structure/B2978722.png)
![[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B2978724.png)
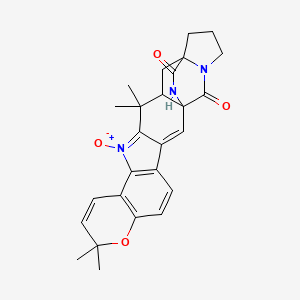
![3-Chloro-4-[[6-(2-methoxyethoxy)pyridin-3-yl]methylamino]-1-methylpyridin-2-one](/img/structure/B2978727.png)

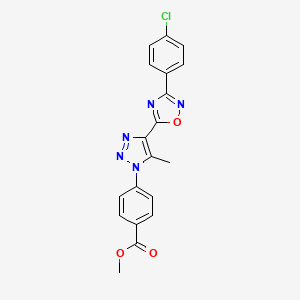
![N'-(5-Chloro-2-methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2978730.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2978733.png)
